Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, making it a valuable component in various chemical and biological applications. The presence of the pyridazin-3-yloxy and piperidin-1-yl groups further enhances its chemical versatility and potential for diverse applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-16(11-3-4-13-14(10-11)20-24-19-13)21-8-5-12(6-9-21)23-15-2-1-7-17-18-15/h1-4,7,10,12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZAUOGXWHOBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura Pd-catalyzed C–C cross-coupling reaction is often employed to construct the benzothiadiazole framework . The subsequent attachment of the pyridazin-3-yloxy and piperidin-1-yl groups can be achieved through nucleophilic substitution reactions and other standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. A study demonstrated that compounds incorporating this moiety showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study : A derivative of benzo[c][1,2,5]thiadiazole was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing IC50 values in the low micromolar range. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Properties
Broad-Spectrum Antibacterial Effects
The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies showed that certain derivatives exhibited strong inhibition against strains like Staphylococcus aureus and Escherichia coli.
Data Table: Antibacterial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| A | Staphylococcus aureus | 25 | 15 |
| B | Escherichia coli | 20 | 20 |
| C | Bacillus subtilis | 22 | 18 |
These findings suggest that modifications to the benzo[c][1,2,5]thiadiazole structure can enhance antibacterial efficacy .
Neuropharmacology
CCK2 Receptor Modulation
Compounds derived from benzo[c][1,2,5]thiadiazole have been identified as modulators of the cholecystokinin type 2 (CCK2) receptor. This receptor plays a crucial role in various neurological processes and is implicated in disorders such as anxiety and depression.
Case Study : A study reported that specific derivatives showed high affinity for the CCK2 receptor, leading to anxiolytic effects in animal models. The pharmacological profile suggests potential therapeutic applications in treating anxiety disorders .
Material Science
Fluorescent Materials
Benzo[c][1,2,5]thiadiazole derivatives have been explored for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Data Table: Photophysical Properties
| Compound | Emission Maximum (nm) | Quantum Yield (%) |
|---|---|---|
| D | 520 | 75 |
| E | 580 | 68 |
These compounds exhibit high quantum yields and tunable emission properties, which are advantageous for developing advanced optoelectronic devices .
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets through electron-donor and electron-acceptor interactions. The benzothiadiazole core acts as an electron acceptor, while the attached groups can serve as electron donors or additional binding sites. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler analog with similar electronic properties but lacking the additional functional groups.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and visible-light organophotocatalysts.
Boron-based benzo[c][1,2,5]thiadiazoles: These compounds have been explored for their anticancer activity and other therapeutic potentials.
Uniqueness
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone stands out due to its combination of the benzothiadiazole core with the pyridazin-3-yloxy and piperidin-1-yl groups. This unique structure enhances its versatility and potential for diverse applications in various fields.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article delves into the compound's synthesis, biological activity, and its implications for therapeutic applications, supported by various research findings and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The process often includes:
- Formation of the Thiadiazole Core : The initial step usually involves synthesizing the benzo[c][1,2,5]thiadiazole framework through cyclization reactions using appropriate precursors.
- Substitution Reactions : Following the core formation, nucleophilic substitution reactions are employed to introduce the pyridazin-3-yloxy and piperidin-1-yl groups onto the thiadiazole structure.
- Final Modifications : The final product is purified through crystallization or chromatography techniques.
These synthetic routes are crucial for obtaining high yields and purity of the target compound.
Benzo[c][1,2,5]thiadiazol derivatives have been studied for their ability to inhibit activin receptor-like kinase 5 (ALK5), a critical mediator in the TGF-β signaling pathway. This pathway is implicated in various cancers, making ALK5 a significant target for therapeutic intervention. The compound exhibits potent inhibitory activity against ALK5, with studies reporting an IC50 value as low as 0.008 μM for related derivatives, indicating high efficacy compared to established inhibitors like LY-2157299 and EW-7197 .
Cytotoxicity and Anticancer Activity
Research has demonstrated that compounds containing the benzo[c][1,2,5]thiadiazole moiety can exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer).
- IC50 Values : For instance, one derivative showed an IC50 of 4.27 µg/mL against SK-MEL-2 cells .
These findings underscore the potential of these compounds in developing new anticancer agents.
Case Studies
Several studies have highlighted the biological activity of benzo[c][1,2,5]thiadiazol derivatives:
-
ALK5 Inhibition : A series of benzo[c][1,2,5]thiadiazol derivatives were synthesized and evaluated for their ALK5 inhibitory activity. Compound 14c exhibited remarkable potency with an IC50 of 0.008 μM .
Compound IC50 (μM) Selectivity Index 14c 0.008 High LY-2157299 0.129 Moderate EW-7197 0.014 Moderate - Antiproliferative Effects : Another study assessed the antiproliferative effects of various thiadiazole derivatives on multiple cancer cell lines. The results indicated significant growth suppression across all tested lines .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating drug candidates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
